(R)-(-)-2-Amino-2-methylbutanedioic acid
CAS No.: 14603-76-0
Cat. No.: VC21551279
Molecular Formula: C5H8NO4-
Molecular Weight: 146.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14603-76-0 |
|---|---|
| Molecular Formula | C5H8NO4- |
| Molecular Weight | 146.12 g/mol |
| IUPAC Name | (2R)-2-azaniumyl-2-methylbutanedioate |
| Standard InChI | InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1 |
| Standard InChI Key | CWAYDJFPMMUKOI-RXMQYKEDSA-M |
| Isomeric SMILES | C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+] |
| SMILES | CC(CC(=O)O)(C(=O)O)N |
| Canonical SMILES | CC(CC(=O)[O-])(C(=O)[O-])[NH3+] |
Introduction
(R)-(-)-2-Amino-2-methylbutanedioic acid, also known as (R)-(-)-α-Methyl-D-aspartic acid, is a chiral amino acid derivative with significant biological and chemical importance. This compound is an enantiomer, meaning it has a non-superimposable mirror image, and its specific spatial configuration imparts unique properties that are critical in various scientific and industrial applications.
Enzymatic Synthesis
Using biocatalysis, specific enzymes catalyze the production of the desired enantiomer with high purity and efficiency. This method is environmentally friendly and cost-effective.
Chemical Synthesis
Traditional organic synthesis involves:
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Resolution of racemic mixtures using chiral reagents to form diastereomeric salts.
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Separation based on differing physical properties such as solubility or melting point.
Industrial Production
Industrial-scale methods favor enzymatic synthesis due to its specificity and scalability.
Chemical Reactions
(R)-(-)-2-Amino-2-methylbutanedioic acid undergoes various reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino groups into oxo groups | Potassium permanganate, H₂O₂ |
| Reduction | Reduces carboxylic acids to alcohols | Sodium borohydride, LiAlH₄ |
| Substitution | Replaces the amino group with functional groups | Alkyl halides, acyl chlorides |
These reactions yield products such as keto acids, alcohols, or substituted derivatives depending on conditions.
Interaction with NMDA Receptors
(R)-(-)-2-Amino-2-methylbutanedioic acid acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, modulating calcium influx into neurons. This mechanism is essential for:
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Synaptic plasticity
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Memory formation
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Neurotransmitter release
Neuroprotective Effects
Studies indicate that this compound may protect neurons from oxidative stress and degeneration, making it a candidate for treating neurodegenerative diseases.
Cognitive Enhancement
Its role in glutamatergic signaling pathways suggests potential therapeutic applications in cognitive disorders such as Alzheimer's disease.
Medicine
The compound is being explored for its potential in pharmaceuticals targeting neurological conditions such as:
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Alzheimer's disease
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Parkinson's disease
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Cognitive impairments
Research
As a chiral building block, it is used in:
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Organic synthesis of complex molecules
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Proteomics research
Industry
It finds applications in the production of fine chemicals and pharmaceuticals due to its enantioselectivity.
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| (S)-(+)-2-Amino-2-methylbutanedioic acid | Opposite chirality; distinct biological activity |
| 2-Amino-3-methylbutanoic acid | Structural isomer with different spatial arrangement |
The unique chirality of (R)-(-)-2-Amino-2-methylbutanedioic acid makes it valuable for specific applications requiring enantioselectivity.
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